Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]-
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Overview
Description
Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- typically involves multiple steps, starting with the chlorination of benzene to form chlorobenzene. This is followed by the introduction of the thioether group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioether group to a thiol.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- involves its interaction with molecular targets through its functional groups. The chlorine and thioether groups play a crucial role in its reactivity and binding to specific sites. The pathways involved may include nucleophilic substitution and redox reactions, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the thioether group.
Benzene, 1-chloro-4-methoxy-: Contains a methoxy group instead of a thioether group.
Benzene, 1-chloro-4-(chlorophenylmethyl)-: Features a chlorophenylmethyl group instead of a thioether group.
Uniqueness
The presence of the thioether group in Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- distinguishes it from other similar compounds. This functional group imparts unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61623-67-4 |
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Molecular Formula |
C26H21ClS |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
1-chloro-4-[(4-methylphenyl)-diphenylmethyl]sulfanylbenzene |
InChI |
InChI=1S/C26H21ClS/c1-20-12-14-23(15-13-20)26(21-8-4-2-5-9-21,22-10-6-3-7-11-22)28-25-18-16-24(27)17-19-25/h2-19H,1H3 |
InChI Key |
URUCSAQJXRPTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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